molecular formula C15H18N4O2 B6962598 N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide

Cat. No.: B6962598
M. Wt: 286.33 g/mol
InChI Key: PBOPOFVXXJCGPE-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a triazole ring, which is often associated with antimicrobial and antifungal properties.

Properties

IUPAC Name

N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-4-19-9-16-18-14(19)17-13(20)10-6-5-7-11-12(10)21-8-15(11,2)3/h5-7,9H,4,8H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOPOFVXXJCGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1NC(=O)C2=C3C(=CC=C2)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Coupling of the Two Moieties: The final step involves coupling the benzofuran core with the triazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive triazole and benzofuran moieties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. The benzofuran core may interact with various enzymes and receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

N-(4-ethyl-1,2,4-triazol-3-yl)-3,3-dimethyl-2H-1-benzofuran-7-carboxamide is unique due to its specific combination of a benzofuran core and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

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